1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. It is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, with an aldehyde functional group at the fourth position of the pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the pyrazole nucleus have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrazole derivatives play an important role in agro-bioactive substances . As insecticides, they can target the chloride channel of the GABA receptor in insects and exhibit excellent insecticidal activity against both sensitive and resistant pests .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives have shown potential as insecticides . They have been found to possess excellent insecticidal activity against Plutella xylostella .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form 1-(4-fluorobenzyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents, halogenating agents, and sulfonating agents.
Major Products:
Oxidation: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
- 1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
- 1-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Comparison: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution often enhances the compound’s metabolic stability and binding affinity compared to its chloro, methyl, and bromo analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVFLIPBIXFHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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